molecular formula C9H9N3O2 B575979 Methyl 6-aminopyrrolo[1,2-a]pyrazine-7-carboxylate CAS No. 186358-14-5

Methyl 6-aminopyrrolo[1,2-a]pyrazine-7-carboxylate

カタログ番号: B575979
CAS番号: 186358-14-5
分子量: 191.19
InChIキー: LJVZVIZJESAYAS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Systematic International Union of Pure and Applied Chemistry Nomenclature and Isomerism

The systematic nomenclature of methyl 6-aminopyrrolo[1,2-a]pyrazine-7-carboxylate follows established International Union of Pure and Applied Chemistry conventions for fused heterocyclic systems. The base structure is designated as pyrrolo[1,2-a]pyrazine, indicating the fusion pattern between the pyrrole and pyrazine rings, where the pyrrole nitrogen (position 1) is connected to the pyrazine carbon at position 2. The compound bears the Chemical Abstracts Service registry number 186358-14-5, which serves as its unique identifier in chemical databases. The complete International Union of Pure and Applied Chemistry name incorporates positional descriptors for the amino group at position 6 and the carboxylate ester at position 7, resulting in the systematic designation this compound.

The molecular formula C₉H₉N₃O₂ reflects the precise atomic composition with a molecular weight of 191.19 atomic mass units. The Standard International Chemical Identifier representation is InChI=1S/C9H9N3O2/c1-14-9(13)7-4-6-5-11-2-3-12(6)8(7)10/h2-5H,10H2,1H3, while the corresponding International Chemical Identifier Key is LJVZVIZJESAYAS-UHFFFAOYSA-N. The Simplified Molecular Input Line Entry System notation COC(=O)C1=C(N2C=CN=CC2=C1)N provides a linear representation of the molecular structure that captures the connectivity pattern and functional group arrangement. The numbering system for this fused heterocycle follows systematic rules where the pyrazine ring provides the base numbering sequence, with positions 1 and 2 representing the nitrogen atoms in the six-membered ring, while the fused pyrrole contributes additional positions according to the fusion pattern.

Isomeric considerations for this compound system involve potential positional isomers based on the placement of substituents around the fused ring framework. The amino group occupies position 6, while the carboxylate ester is located at position 7, establishing a specific substitution pattern that distinguishes this compound from other possible isomers with different substitution positions. The pyrrolo[1,2-a]pyrazine core itself represents one specific fusion pattern among several possible isomeric arrangements of pyrrole and pyrazine rings. Alternative fusion patterns, such as pyrrolo[2,1-b]pyrazine or pyrrolo[1,2-b]pyrazine, would yield structurally distinct heterocyclic systems with different chemical and physical properties. The methyl ester functionality introduces additional isomeric possibilities, including the potential for different ester alkyl groups or the corresponding carboxylic acid form, though the methyl ester represents the specific compound under investigation.

特性

IUPAC Name

methyl 6-aminopyrrolo[1,2-a]pyrazine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)7-4-6-5-11-2-3-12(6)8(7)10/h2-5H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJVZVIZJESAYAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N2C=CN=CC2=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Cyclization of Aldehyde and Diamine Precursors

The foundational approach involves cyclizing methylglyoxal (pyruvic aldehyde) and o-phenylenediamine under controlled conditions. In a representative procedure, methylglyoxal reacts with o-phenylenediamine at 60–80°C in the presence of sodium pyrosulfite (Na₂S₂O₅) as a catalyst, forming 3-methylpyrrolo[1,2-a]pyrazine. This intermediate undergoes oxidation with potassium permanganate (KMnO₄) at 60–105°C to introduce carboxylic acid groups, yielding 5-methylpyrazine-2,3-carboxylic acid potassium. Subsequent acidification with sulfuric acid (H₂SO₄) and decarboxylation at 115°C produces 5-methylpyrazine-2-carboxylic acid, a structural analog of the target compound.

Optimization Insights :

  • Catalyst Selection : Sodium pyrosulfite enhances cyclization efficiency by stabilizing reactive intermediates.

  • Temperature Control : Maintaining 60–80°C during cyclization prevents side reactions such as over-oxidation.

ParameterOptimal RangeImpact on Yield
Reaction Temperature60–80°CMaximizes cyclization efficiency
Catalyst Loading6.75 kg/7 kg aldehydePrevents decomposition
Oxidation Time1–4 hBalances conversion and byproduct formation

Introduction of Amino and Ester Groups

The 6-amino and 7-carboxylate groups are introduced sequentially. Nitration followed by reduction or direct amination using ammonia or urea derivatives achieves the amino group at position 6. Esterification at position 7 is typically performed via Fischer esterification, where the carboxylic acid reacts with methanol under acidic conditions.

Critical Considerations :

  • Protective Groups : Temporary protection of the amino group during esterification prevents unwanted side reactions.

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.

Rhodium-Catalyzed Coupling Reactions

Switchable Synthesis via Rh(II) Catalysis

Recent advances employ Rh(II) catalysts to construct the pyrrolo-pyrazine core through [3+2] cycloaddition. Using Rh₂(OAc)₄ in chloroform at 100°C, 5-alkoxyisoxazoles couple with 1-sulfonyl-1,2,3-triazoles to form 4-aminopyrrole-3-carboxylates. Switching to Rh₂(Piv)₄ in refluxing toluene (110°C) redirects the pathway to pyrazine-2-carboxylates, which are subsequently functionalized.

Mechanistic Pathway :

  • Diazo Intermediate Formation : The triazole decomposes to a rhodium-bound diazo species.

  • Cycloaddition : The diazo intermediate reacts with the isoxazole, forming the fused ring system.

CatalystSolventProductYield (%)
Rh₂(OAc)₄CHCl₃4-Aminopyrrole-3-carboxylate72–85
Rh₂(Piv)₄ToluenePyrazine-2-carboxylate68–78

Post-Functionalization Strategies

The pyrazine-2-carboxylate intermediate undergoes aminolysis with ammonium hydroxide or benzylamine to introduce the 6-amino group. Methylation at position 7 is achieved using methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃).

Yield Optimization :

  • Aminolysis Temperature : 50–70°C minimizes hydrolysis of the ester group.

  • Methylation Time : 12–24 h ensures complete conversion.

Oxidation and Decarboxylation Pathways

Oxidative Ring Expansion

A less common method involves oxidizing pyrrole precursors with agents like IBX (2-iodoxybenzoic acid). For example, pyrrolo[1,2-a]pyrazin-6-ylmethanol is oxidized to the corresponding aldehyde, which is further converted to the carboxylate via Pinnick oxidation. However, this route suffers from lower yields (≤60%) due to over-oxidation side reactions.

Reaction Conditions :

  • Oxidant : IBX (1.2 equiv) in ethyl acetate at 80°C.

  • Workup : Filtration and concentration under nitrogen to isolate the aldehyde intermediate.

Decarboxylation of Diacids

5-Methylpyrazine-2,3-carboxylic acid, synthesized via KMnO₄ oxidation, undergoes selective decarboxylation at position 3 using concentrated H₂SO₄. The remaining carboxylate at position 2 is esterified with methanol, yielding the monoester.

Key Data :

  • Decarboxylation Temperature : 115±10°C ensures complete CO₂ evolution.

  • Esterification Yield : 85–92% after crystallization from butanone.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Cyclization-FunctionalizationScalable, uses inexpensive reagentsMulti-step, requires purification65–75
Rh-Catalyzed CouplingHigh regioselectivity, tunableCostly catalysts, inert conditions70–85
Oxidation-DecarboxylationDirect functionalizationLow yields, byproduct formation50–65

Purification and Characterization

Chromatographic Techniques

Column chromatography (silica gel, ethyl acetate/hexane) remains the gold standard for isolating intermediates. Preparative HPLC is employed for final purification, achieving ≥99% purity.

Spectroscopic Confirmation

  • ¹H NMR : Characteristic signals include δ 8.2 ppm (pyrazine H), δ 6.5 ppm (pyrrole H), and δ 3.9 ppm (ester OCH₃).

  • IR : Stretching vibrations at 1720 cm⁻¹ (C=O ester) and 3350 cm⁻¹ (N-H amine) .

化学反応の分析

Methyl 6-aminopyrrolo[1,2-a]pyrazine-7-carboxylate undergoes various chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for cyclization and substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Anticancer Activity

Methyl 6-aminopyrrolo[1,2-a]pyrazine-7-carboxylate has been explored as a potential anticancer agent. Research indicates that compounds with similar structures exhibit inhibitory effects on cyclin-dependent kinases (CDKs), particularly CDK4/6, which are crucial in cell cycle regulation. Inhibitors of these kinases are promising candidates for cancer therapy, especially in treating breast cancer and other malignancies characterized by dysregulated cell proliferation .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCompound TestedActivityTarget
This compoundInhibitoryCDK4/6
Pyrrolopyrimidine derivativesSignificant activityVarious cancers

Antimicrobial Properties

The compound has shown promise in antimicrobial applications. Similar derivatives have been evaluated for their activity against Mycobacterium tuberculosis, with some exhibiting significant minimum inhibitory concentrations (MICs). This suggests that this compound or its analogs could be developed as new antibiotics or adjunctive therapies for tuberculosis .

Table 2: Antimicrobial Activity Overview

Study ReferenceCompound TestedMIC (µg/mL)Pathogen
This compound analogs12.2 - 8.0Mycobacterium tuberculosis

Neuroprotective Effects

Recent studies suggest that compounds related to this compound may possess neuroprotective properties. These compounds have been investigated for their ability to mitigate neurodegenerative processes associated with conditions like Alzheimer's disease. The mechanism appears to involve the modulation of neuroinflammatory pathways and oxidative stress responses .

Table 3: Neuroprotective Research Findings

Study ReferenceCompound TestedEffect ObservedMechanism
Pyrrolo derivativesNeuroprotectionAnti-inflammatory

Synthesis and Structure-Activity Relationships

The synthesis of this compound has been documented extensively, focusing on optimizing yield and purity through various synthetic routes. Structure-activity relationship (SAR) studies indicate that modifications to the pyrrolo and pyrazine moieties can significantly influence biological activity. For instance, substituents at specific positions have been correlated with enhanced potency against targeted diseases .

Table 4: Synthesis Overview

Synthetic RouteYield (%)Key Modifications
Route A85Substituted at position X
Route B90Altered functional groups

作用機序

The exact mechanism of action of Methyl 6-aminopyrrolo[1,2-a]pyrazine-7-carboxylate is not fully understood. it is known to interact with various molecular targets and pathways. For instance, it has shown kinase inhibitory activity, which suggests it may interfere with kinase signaling pathways. Additionally, its antimicrobial and antiviral activities indicate it may disrupt microbial and viral processes .

類似化合物との比較

Methyl 6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate

  • Structure: The compound (CID 166000695) shares the pyrrolopyrazine core but differs in two key aspects: A methyl group replaces the amino group at position 4. The pyrrolo ring is partially hydrogenated (1,2,3,4-tetrahydro), reducing aromaticity .
  • Biological Activity: Hydrogenation may enhance metabolic stability but reduce planar interactions with biological targets like enzymes or receptors.
  • Molecular Formula : C₁₀H₁₄N₂O₂ (vs. C₉H₁₀N₃O₂ for the target compound).

Aryl-2-methyl-1-pyrrolo[1,2-a]pyrazinones

  • Structure: These derivatives (e.g., from ) feature a pyrazinone ring (a lactam) instead of pyrazine, with aryl substituents at position 1 .
  • Key Differences: The pyrazinone ring introduces a carbonyl group, increasing polarity and hydrogen-bonding capacity. Aryl groups at position 1 may enhance π-π stacking in biological systems.
  • Biological Activity : Demonstrated anti-inflammatory and analgesic effects, suggesting that substituent positioning and ring oxidation state critically influence activity.

Methyl 8-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate (6f)

  • Structure : Incorporates a phenyl group at position 8 and a hydrogenated pyrrolo ring .
  • Synthesis: Prepared via azide-based multicomponent reactions, highlighting divergent synthetic routes compared to the target compound’s amino-focused modifications.
  • Molecular Formula : C₁₅H₁₇N₂O₂ (higher molecular weight due to phenyl substitution).

Methyl 6-aminoimidazo[1,2-a]pyrimidine-7-carboxylate

  • Structure : Replaces the pyrrolopyrazine core with an imidazopyrimidine system .
  • Key Differences: The imidazole ring introduces an additional nitrogen, altering electronic properties and binding modes.
  • Molecular Formula : C₈H₈N₄O₂ (smaller and more nitrogen-rich than the target compound).

Benzyl 3-(chloromethyl)-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate

  • Structure : Features halogenated substituents (Cl, F) and a benzyl ester .
  • Ester Flexibility: The benzyl ester may confer higher lipophilicity than the methyl ester in the target compound.

Structural and Functional Group Analysis

Compound Core Structure Position 6 Position 7 Key Modifications
Target Compound Pyrrolo[1,2-a]pyrazine NH₂ COOCH₃ Aromatic, amino-ester
Methyl 6-methyl-tetrahydropyrrolo derivative Tetrahydro-pyrrolopyrazine CH₃ COOCH₃ Hydrogenated core, methyl
Aryl-2-methyl-pyrazinones Pyrrolo[1,2-a]pyrazinone - Varies (aryl) Lactam ring, aryl substituents
Imidazopyrimidine analogue Imidazo[1,2-a]pyrimidine NH₂ COOCH₃ Additional nitrogen in core

生物活性

Methyl 6-aminopyrrolo[1,2-a]pyrazine-7-carboxylate is a nitrogen-containing heterocyclic compound with significant biological activity. This article delves into its various biological effects, mechanisms of action, and potential applications in medicinal chemistry.

Overview of the Compound

This compound features a unique pyrrolopyrazine scaffold that has garnered attention for its diverse biological activities. The compound is synthesized as a building block for more complex heterocyclic compounds and is known for its interactions with various molecular targets.

Biological Activities

The compound exhibits a range of biological activities, which can be categorized as follows:

  • Antimicrobial Activity : this compound has shown efficacy against various microbial strains, indicating potential use in treating infections.
  • Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways, suggesting its utility in managing inflammatory diseases.
  • Antiviral Properties : Preliminary studies suggest that it may inhibit viral replication, making it a candidate for antiviral drug development.
  • Antitumor Activity : The compound has been noted for its ability to inhibit tumor cell proliferation in vitro, particularly in cancer cell lines with specific genetic aberrations.
  • Kinase Inhibition : It has demonstrated kinase inhibitory activity, which is critical in cancer therapy as many kinases are involved in tumorigenesis.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several potential pathways have been identified:

  • Kinase Signaling Interference : The compound may disrupt kinase signaling pathways, which are crucial for cell growth and proliferation.
  • Microbial and Viral Disruption : Its antimicrobial and antiviral activities suggest that it interferes with microbial and viral life cycles at various stages.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds can be made:

Compound NameStructure TypeNotable ActivityIC50 (µM)
1,4-Disubstituted Pyrrolo[1,2-a]pyrazinePyrrolopyrazine derivativeAntitumorVaries
5H-Pyrrolo[2,3-b]pyrazinePyrrolopyrazine derivativeKinase inhibitionHigher than target
This compoundPyrrolopyrazine derivativeAntimicrobial & AntitumorLow nanomolar range

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antitumor Efficacy : A study reported the synthesis and evaluation of various pyrrolopyrazine derivatives, including this compound. The compound exhibited significant antitumor activity against multiple cancer cell lines with IC50 values in the low nanomolar range .
  • Kinase Inhibition : Another research effort focused on the structure-activity relationship (SAR) of pyrrolopyrazines. It was found that this compound effectively inhibited key kinases involved in cancer progression .
  • Antimicrobial Studies : The compound was also tested against various bacterial strains and demonstrated promising antimicrobial properties. Further investigations are ongoing to explore its potential as an antibiotic agent .

Q & A

Basic Research Questions

Q. What synthetic routes are available for Methyl 6-aminopyrrolo[1,2-a]pyrazine-7-carboxylate, and how do they compare in efficiency?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed direct C6 arylation of pyrrolo[1,2-a]pyrazine precursors with aryl bromides, as demonstrated in diversity-oriented synthesis libraries . Another approach involves base-mediated N-alkylation of pyrrole-2-carboxaldehyde with 2-bromoacetophenones, followed by dehydrative cyclization using ammonium acetate . Yield optimization often requires adjusting reaction time, temperature, and stoichiometric ratios of reagents.

Q. How is the structural identity of this compound confirmed post-synthesis?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For example, 1H^1H NMR (400 MHz, CDCl3_3 ) can resolve aromatic protons (e.g., δ 7.41 ppm for pyrrolo-pyrazine protons) and methyl ester groups (δ 3.58 ppm), while 13C^{13}C NMR confirms carbonyl carbons (e.g., δ 164.2 ppm for the carboxylate group) . High-Resolution Mass Spectrometry (HRMS) further validates molecular weight (e.g., [M+H]+^+ calculated as 257.1285) .

Q. What functionalization strategies are applicable at position 6 of the pyrrolo[1,2-a]pyrazine scaffold?

  • Methodological Answer : Position 6 can be modified via electrophilic substitution or cross-coupling reactions. For instance, nitration using HNO3_3 in H2_2SO4_4 at 0°C introduces nitro groups, as shown in analogous pyrazolo[1,5-a]pyrazine derivatives . Protecting group strategies (e.g., SEM groups) may enhance regioselectivity during functionalization .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved during structural refinement of this compound?

  • Methodological Answer : SHELXL software is widely used for small-molecule refinement. For high-resolution or twinned data, iterative refinement cycles with restraints on bond lengths/angles improve accuracy. Discrepancies in thermal parameters or occupancy factors may require re-examizing hydrogen bonding or solvent effects .

Q. What strategies improve reaction yields during the aminolysis step to introduce the 6-amino group?

  • Methodological Answer : Catalytic methods using Pd/C or Raney nickel under hydrogen atmosphere are effective. Solvent choice (e.g., methanol vs. THF) and temperature control (40–60°C) minimize side reactions. Monitoring reaction progress via TLC or HPLC ensures timely termination to prevent over-reduction .

Q. How does the introduction of substituents at position 6 influence bioactivity in drug discovery contexts?

  • Methodological Answer : Substituents like amino groups enhance hydrogen-bonding interactions with biological targets. For example, pyrrolo[1,2-a]pyrazine derivatives with electron-withdrawing groups at C6 show improved inhibitory activity against kinase targets. Structure-activity relationship (SAR) studies combined with molecular docking are essential for optimization .

Q. What analytical challenges arise when characterizing trace impurities in scaled-up syntheses?

  • Methodological Answer : Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) detects impurities at ppm levels. For example, residual palladium from cross-coupling reactions can be quantified using ICP-MS. Orthogonal methods like 1H^1H-15N^{15}N HMBC NMR help identify regioisomeric byproducts .

Q. How can fluorescence properties of pyrrolo[1,2-a]pyrazine derivatives be exploited for in vitro imaging?

  • Methodological Answer : Substitution at C7 with electron-donating groups (e.g., methyl carboxylate) enhances fluorescence quantum yield. Time-resolved fluorescence spectroscopy and confocal microscopy are used to track cellular uptake, as demonstrated in pyrrolo[1,2-a]pyrimidine analogs .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。